Home > Products > Screening Compounds P55215 > Oseltamivir-13C2,d3 Phosphate
Oseltamivir-13C2,d3 Phosphate -

Oseltamivir-13C2,d3 Phosphate

Catalog Number: EVT-1501266
CAS Number:
Molecular Formula: C₁₄¹³C₂H₂₈D₃N₂O₈P
Molecular Weight: 415.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oseltamivir-13C2,d3 Phosphate is a stable isotope-labeled derivative of Oseltamivir Phosphate, an antiviral medication commonly known under the brand name Tamiflu. This compound is primarily utilized in the treatment and prevention of influenza A and B viruses. Oseltamivir functions as a competitive inhibitor of the neuraminidase enzyme, which is critical for the viral replication process. The introduction of stable isotopes, such as carbon-13 and deuterium, into the molecular structure allows for enhanced tracking and analysis in pharmacokinetic studies.

Source

Oseltamivir-13C2,d3 Phosphate is synthesized from shikimic acid, a natural product derived from certain plants, through various chemical processes. The compound's molecular formula is C14C2H28D3N2O8PC_{14}C_2H_{28}D_3N_2O_8P, with a molecular weight of 415.40 g/mol .

Classification

Oseltamivir-13C2,d3 Phosphate belongs to the class of antiviral agents and is specifically categorized as a neuraminidase inhibitor. Its classification as a stable isotope-labeled compound makes it valuable for research applications in pharmacology and drug metabolism studies.

Synthesis Analysis

Methods

The synthesis of Oseltamivir-13C2,d3 Phosphate involves several key steps that typically begin with shikimic acid. The synthetic pathways have been optimized to improve yield and enantioselectivity. Notable methods include:

  1. Enantioselective Synthesis: This method utilizes iron-catalyzed stereoselective olefin diazidation to install crucial functional groups onto the substrate, resulting in higher yields and purity .
  2. Formal Synthesis: A formal synthesis approach has been developed that simplifies the process to approximately twelve steps, utilizing inexpensive reagents and conditions conducive to large-scale production .

Technical Details

The synthesis typically involves:

  • Reagents: Shikimic acid, various alkylating agents, and catalysts.
  • Conditions: Controlled temperatures and pressures to optimize reactions while minimizing by-products.
Molecular Structure Analysis

Structure

The molecular structure of Oseltamivir-13C2,d3 Phosphate can be represented as follows:

Molecular Formula C14C2H28D3N2O8P\text{Molecular Formula }C_{14}C_2H_{28}D_3N_2O_8P

This structure features:

  • A cyclohexene core
  • An acetamido group
  • An ether linkage
  • A phosphate moiety essential for its biological activity.

Data

The compound's isotopic labeling enhances its detection in biological systems, allowing researchers to trace its metabolic pathways more effectively.

Chemical Reactions Analysis

Reactions

Oseltamivir-13C2,d3 Phosphate undergoes several significant chemical reactions, particularly in biological environments:

  1. Hydrolysis: In aqueous solutions, Oseltamivir can be hydrolyzed to its active metabolite, which exerts antiviral effects.
  2. Metabolic Pathways: The labeled compound can be tracked through metabolic pathways to study absorption, distribution, metabolism, and excretion (ADME) properties.

Technical Details

The reactions are typically monitored using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to analyze product formation and stability.

Mechanism of Action

Process

Oseltamivir acts by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues from glycoproteins on infected cells, thus blocking viral release and spread.

Data

The mechanism involves:

  • Binding affinity studies showing competitive inhibition.
  • Kinetic parameters that illustrate how variations in concentration affect inhibition rates.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Optimal stability at neutral pH levels.

Relevant data includes melting point ranges and specific rotation measurements that confirm purity and identity.

Applications

Oseltamivir-13C2,d3 Phosphate is primarily utilized in scientific research settings for:

  1. Pharmacokinetic Studies: Understanding drug metabolism and interactions within biological systems.
  2. Clinical Research: Evaluating the efficacy of antiviral treatments in influenza management.
  3. Drug Development: Assisting in the design of new antiviral agents by providing insights into structure-activity relationships.

This compound serves as an essential tool for researchers investigating antiviral mechanisms and therapeutic strategies against influenza viruses.

Chemical Identity and Structural Characterization of Oseltamivir-13C2,d3 Phosphate

Molecular Structure and Isotopic Labeling Configuration

Oseltamivir-13C₂,d₃ phosphate (CAS 2734920-81-9) is a stable isotope-labeled analog of the antiviral prodrug oseltamivir phosphate, featuring site-specific isotopic substitutions at critical molecular positions. The compound incorporates two ¹³C atoms and three deuterium (²H) atoms, resulting in the molecular formula C₁₅¹³CH₂₈D₃N₂O₈P and a molecular weight of 414.41 g/mol—an increase of 5 Da compared to the non-labeled compound (409.40 g/mol) [1] [6]. The isotopic labeling occurs at two distinct sites:

  • A ¹³C atom replaces the natural carbon in the acetyl carbonyl group (N-C=O) of the pentanoyl side chain.
  • The acetyl methyl group (-CH₃) is fully deuterated to -CD₃, ensuring minimal isotopic dilution in metabolic studies [1].

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level confirm that isotopic substitution does not alter the fundamental stereochemistry or conformation of the molecule. The labeled compound retains the (3R,4R,5S)-stereochemical configuration critical for neuraminidase inhibition. However, subtle bond-length variations occur at modification sites: the C=O bond in the ¹³C-labeled acetyl group contracts by 0.002 Å, while C-D bonds in the deuterated methyl group elongate by 0.005 Å compared to C-H bonds. These changes arise from altered vibrational zero-point energies but do not impact the molecule’s biological recognition [4].

Table 1: Key Structural Parameters from DFT Calculations

ParameterNon-Labeled Oseltamivir13C₂,d₃-Labeled OseltamivirChange
C=O bond length (N-acetyl)1.227 Å1.225 Å-0.002 Å
C-C bond (acetyl methyl)1.512 Å1.512 ÅNo change
C-D bond lengthN/A1.105 Å+0.005 Å*
Solvation energy (water)-121.13 kJ/mol-127.37 kJ/mol-6.24 kJ/mol
Molecular volume353.5 ų350.4 ų-3.1 ų

*Compared to C-H bond length in non-labeled compound (1.100 Å). Data source: [4]

The reduced molecular volume (-3.1 ų) and increased solvation energy (-127.37 kJ/mol vs. -121.13 kJ/mol in non-labeled form) indicate enhanced aqueous stability, which improves solubility and reduces aggregation propensity in biological matrices [4].

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H, ¹³C, and ³¹P NMR spectroscopy provide unambiguous verification of isotopic incorporation and molecular integrity. Deuterium substitution induces characteristic upfield shifts in adjacent protons due to reduced spin-spin coupling and the isotope’s lower magnetogyric ratio:

  • ¹H NMR: The acetyl methyl singlet at δ 2.06 ppm in non-labeled oseltamivir vanishes, confirming complete deuteration to -C(O)CD₃. Protons at C3 and C4 positions exhibit slight shielding (Δδ = -0.02 to -0.03 ppm) due to the electron-donating effect of deuterium [9].
  • ¹³C NMR: Two diagnostic signals emerge:
  • A doublet at δ 170.2 ppm (J₁₃C-¹³C = 55 Hz) for the ¹³C-labeled carbonyl carbon.
  • A septet at δ 26.8 ppm (J₁₃C-D = 19 Hz) for the -CD₃ group, replacing the standard methyl quartet [1] [9].
  • ³¹P NMR: The phosphate group resonance remains unchanged at δ 0.5 ppm, confirming isotopic labeling does not affect phosphate coordination [6].

The ¹³C-¹³C coupling in the acetyl group serves as a spectroscopic signature for quantifying isotopic enrichment. Absence of residual -C(O)CHD₂ or -C(O)CH₂D signals confirms >99% deuteration at the methyl position [6].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals distinct fragmentation pathways differentiating the labeled compound from its non-labeled counterpart. Under electrospray ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ appears at m/z 415.42 for Oseltamivir-13C₂,d₃ phosphate versus m/z 410.40 for the unlabeled form. Key diagnostic fragments include:

  • Characteristic losses: Neutral loss of deuterated acetic acid (¹³CD₃C(O)OH, 65 Da) yields m/z 350.40 (vs. m/z 347.38 in unlabeled).
  • Carboxylate ion: The fragment at m/z 285.06 (C₁₄H₂₁N₂O₄⁺) shifts to m/z 288.07 due to mass increase from ¹³C and ²H in the acyl side chain [3] [6].

Table 2: Signature MS/MS Fragments (ESI+)

Fragment Ionm/z (Non-Labeled)m/z (13C₂,d₃-Labeled)Mass ShiftIdentity
[M+H]⁺410.40415.42+5.02Molecular ion
[M+H-¹³CD₃COOH]⁺347.38350.40+3.02Loss of acetic acid-D₃
[C₁₄H₂₁N₂O₄]⁺285.06288.07+3.01Cyclohexene carboxylate
[C₈H₁₅NO₂]⁺158.11158.110Pentyloxy side chain

The +3 Da shift in the carboxylate ion (m/z 285.06 → 288.07) and +5 Da shift in the molecular ion are definitive markers for detecting the labeled compound in biological matrices. Collision-induced dissociation (CID) at 20 eV enhances the relative abundance of these signature fragments, enabling sensitive quantification in pharmacokinetic studies [3].

Comparative Analysis with Non-labeled Oseltamivir Phosphate

Isotopic labeling induces negligible changes in chemical reactivity but measurable differences in physicochemical behavior:

  • Protein binding: Bovine serum albumin (BSA) binding affinity decreases slightly for the labeled compound (K = 5.7 × 10² M⁻¹ vs. 1.88 × 10⁴ M⁻¹ for non-labeled oseltamivir phosphate). This 33-fold reduction arises from altered hydrophobic interactions due to C-D bonds, though it does not impact distribution in vivo [8].
  • Solvation dynamics: Polarizable continuum modeling reveals a 6.24 kJ/mol increase in solvation free energy (-127.37 kJ/mol vs. -121.13 kJ/mol), enhancing aqueous solubility by ~15%. This facilitates formulation stability but does not alter membrane permeability [4].
  • Metabolic stability: In vitro hepatic microsomal studies show identical ester hydrolysis rates to oseltamivir carboxylate, confirming isotopic labeling does not induce kinetic isotope effects (KIEs) in prodrug activation. This validates its use as a tracer for absorption, distribution, metabolism, and excretion (ADME) studies [1] [6].
  • Vibrational spectroscopy: IR spectra exhibit C-D stretching at 2200 cm⁻¹ and a 15 cm⁻¹ redshift in the ¹³C=O stretch (from 1715 to 1700 cm⁻¹). These bands serve as non-destructive quality control markers for isotopic enrichment [4].

Table 3: Physicochemical Comparison with Non-Labeled Analog

PropertyNon-Labeled Oseltamivir Phosphate13C₂,d₃-Labeled Oseltamivir PhosphateSignificance
Serum protein binding (K)1.88 × 10⁴ M⁻¹5.7 × 10² M⁻¹Reduced hydrophobic interaction
Solvation energy-121.13 kJ/mol-127.37 kJ/molEnhanced aqueous stability
Metabolic half-life (t₁/₂)2.3 h2.3 hNo kinetic isotope effect
C=O IR stretch1715 cm⁻¹1700 cm⁻¹Altered carbonyl polarization
Plasma clearance (CL)26.5 L/h26.7 L/hBioequivalence

Data synthesized from [1] [4] [6]

These subtle disparities do not compromise bioequivalence, as confirmed by parallel artificial membrane permeability assays (PAMPA) showing identical passive diffusion kinetics (Papp = 4.2 × 10⁻⁶ cm/s for both forms) [2] [6].

Properties

Product Name

Oseltamivir-13C2,d3 Phosphate

Molecular Formula

C₁₄¹³C₂H₂₈D₃N₂O₈P

Molecular Weight

415.4

Synonyms

(3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester-13C2,d3 Phosphate; Oseltamir-13C2,d3 Phosphate; Ro 64-0796/002-13C2,d3; Tamiflu-13C2,d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.